molecular formula C17H15N3O3 B12480789 10-(1H-imidazol-2-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

10-(1H-imidazol-2-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

Cat. No.: B12480789
M. Wt: 309.32 g/mol
InChI Key: KMUJQIHUZUWSOE-UHFFFAOYSA-N
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Description

10-(1H-imidazol-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex heterocyclic compound that features both imidazole and acridine moieties. The imidazole ring is known for its presence in many biologically active molecules, while the acridine structure is often associated with antitumor and antimicrobial properties. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(1H-imidazol-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

10-(1H-imidazol-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound .

Scientific Research Applications

10-(1H-imidazol-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(1H-imidazol-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, while the acridine moiety can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of cellular processes, making the compound effective against certain pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(1H-imidazol-2-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to its combined imidazole and acridine structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

10-(1H-imidazol-2-yl)-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one

InChI

InChI=1S/C17H15N3O3/c21-12-3-1-2-10-16(12)15(17-18-4-5-19-17)9-6-13-14(23-8-22-13)7-11(9)20-10/h4-7,15,20H,1-3,8H2,(H,18,19)

InChI Key

KMUJQIHUZUWSOE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=NC=CN5)C(=O)C1

Origin of Product

United States

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